Material Safety Data Sheet (MSDS) and toxicity for 5-(2-Bromophenyl)furan-2-carbonitrile
Title: Predictive Toxicology and Safety Assessment for 5-(2-Bromophenyl)furan-2-carbonitrile in Preclinical Development Executive Summary In preclinical drug development and agrochemical synthesis, 5-(2-Bromophenyl)furan...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Predictive Toxicology and Safety Assessment for 5-(2-Bromophenyl)furan-2-carbonitrile in Preclinical Development
Executive Summary
In preclinical drug development and agrochemical synthesis, 5-(2-Bromophenyl)furan-2-carbonitrile (CAS: 88649-66-5) serves as a highly versatile building block. However, from a toxicological standpoint, its molecular architecture is uniquely challenging. It harbors two distinct structural alerts: a furan ring and a halogenated phenyl group. Both moieties are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation into highly reactive electrophilic metabolites.
As a Senior Application Scientist, I approach the safety assessment of such compounds not merely by listing static hazards, but by mapping the dynamic pharmacokinetic fate of the molecule. This in-depth guide synthesizes physicochemical profiling, mechanistic toxicology, and self-validating experimental workflows to provide a comprehensive Material Safety Data Sheet (MSDS) and predictive toxicity framework for researchers handling this compound.
Physicochemical Profiling & Predictive Hazards
Because specific in vivo toxicity data for the exact CAS 88649-66-5 molecule is sparse in public literature, its hazard profile must be rigorously extrapolated from its substructures—specifically furan-2-carbonitrile[1] and bromobenzene derivatives[2]. The electron-withdrawing nitrile group partially deactivates the furan ring, but the compound remains highly lipophilic and capable of crossing biological membranes.
Property / Parameter
Value / Description
Chemical Name
5-(2-Bromophenyl)furan-2-carbonitrile
CAS Number
88649-66-5
Molecular Formula
C11H6BrNO
Molecular Weight
248.07 g/mol
Structural Alerts
Furan ring (epoxidation risk), Bromophenyl (arene oxide risk)
Mechanistic Toxicology: The Causality of Bioactivation
The primary danger of 5-(2-Bromophenyl)furan-2-carbonitrile does not stem from the parent molecule itself, but from its biotransformation in the liver. Understanding the causality behind this bioactivation is critical for designing safe handling protocols and interpreting in vitro assay results.
Furan Ring Oxidation:
Furans are readily oxidized by hepatic CYP450 enzymes (predominantly CYP2E1 and CYP3A4). This oxidation generates an electrophilic intermediate—either an epoxide or a highly reactive cis-enedione (such as cis-2-butene-1,4-dial)[3]. These electrophiles aggressively attack cellular nucleophiles, particularly the sulfhydryl groups of proteins and the amine bases of DNA, triggering acute cytotoxicity and nongenotoxic hepatocarcinogenicity[3][4].
Bromophenyl Arene Oxides:
Concurrently, the bromophenyl moiety undergoes epoxidation to form a bromobenzene-3,4-oxide intermediate[2]. This arene oxide, alongside secondary bromoquinone metabolites, rapidly alkylates protein sulfur nucleophiles (e.g., cysteine residues) and nitrogen nucleophiles (e.g., histidine, lysine)[5][6].
The dual presence of these bioactivation pathways causes a catastrophic depletion of intracellular glutathione (GSH). Once the GSH pool is exhausted, the unbound electrophiles covalently modify critical macromolecules, tipping the cellular redox balance and initiating necrotic cell death.
CYP450-mediated bioactivation pathways of 5-(2-Bromophenyl)furan-2-carbonitrile.
In Vitro Toxicity Screening Protocols
To empirically assess the bioactivation risk of this compound, researchers must employ self-validating in vitro assays. A protocol is only as trustworthy as its internal controls.
Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Metabolites
This assay detects transient electrophiles by trapping them with excess GSH, forming stable conjugates that can be identified via LC-MS/MS.
The Causality: We use human liver microsomes (HLMs) to simulate hepatic metabolism. Ice-cold acetonitrile is used to quench the reaction because it instantly denatures CYP enzymes, halting metabolism and preventing artifactual over-oxidation of the compound. Centrifugation is strictly required to pellet the precipitated proteins, ensuring the LC column is not fouled.
The Self-Validating System: The assay mandates a Minus-NADPH Negative Control . Because CYP450 enzymes absolutely require NADPH to function, any GSH adducts detected in the absence of NADPH indicate spontaneous chemical degradation or contamination, rather than true enzymatic bioactivation.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of 5-(2-Bromophenyl)furan-2-carbonitrile in DMSO.
Incubation: In a 1.5 mL tube, combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.
Quenching: Add an equal volume of ice-cold acetonitrile to instantly precipitate proteins and halt the reaction.
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.
Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to identify adducts.
Protocol 2: Modified Ames Test for Aldehyde Sensitivity
Standard Ames testing often yields false negatives for furan-containing compounds because standard Salmonella strains are insensitive to aldehyde-like reactive metabolites[4].
The Causality: The furan ring opens to form a dialdehyde (cis-2-butene-1,4-dial). To detect this, the assay must incorporate the TA104 strain , which contains an A-T base pair at the mutation site uniquely sensitive to cross-linking by aldehydes.
The Self-Validating System: The inclusion of Glutaraldehyde as a positive control validates the TA104 strain's sensitivity to dialdehydes, proving the system is capable of detecting the specific mechanism of furan genotoxicity.
Handling, Storage, and Exposure Controls (MSDS Directives)
Given the predictive toxicity profile, the following stringent handling protocols are required:
Engineering Controls: All manipulations of the powder or concentrated solutions must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.
Personal Protective Equipment (PPE):
Gloves: Double-gloving with nitrile gloves is mandatory. The lipophilic nature of the furan and bromophenyl rings facilitates rapid dermal penetration[1].
Respirator: If aerosolization is possible, an N95 or P100 particulate respirator is required.
Storage: Store in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent spontaneous oxidation of the furan ring.
Spill Response: Do NOT use water. Absorb spills with an inert material (e.g., vermiculite or dry sand). Sweep up carefully to avoid dust generation and place in a sealed, clearly labeled hazardous waste container for incineration.
Conclusion
While 5-(2-Bromophenyl)furan-2-carbonitrile is a structurally elegant building block, its dual-pharmacophore nature presents significant bioactivation liabilities. By understanding the CYP450-mediated causality behind its hepatotoxic potential, and by implementing self-validating in vitro screening systems early in the development pipeline, drug development professionals can safely harness its chemical utility while mitigating downstream attrition risks.
References
Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. URL: [Link]
Peterson, L.A., et al. (2000). A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. Chemical Research in Toxicology. URL: [Link]
Hanzlik, R.P., et al. (1994). Detection of Adducts of Bromobenzene 3,4-Oxide with Rat Liver Microsomal Protein Sulfhydryl Groups Using Specific Antibodies. Chemical Research in Toxicology. URL: [Link]
PubChem. 2-Furonitrile (CID 69245). National Center for Biotechnology Information. URL: [Link]
Structural Elucidation and Crystal Engineering of 5-(2-Bromophenyl)furan-2-carbonitrile: A Technical Whitepaper
Executive Summary In the landscape of structure-based drug design, halogenated heterocyclic building blocks are critical for optimizing binding affinity and pharmacokinetic profiles. 5-(2-Bromophenyl)furan-2-carbonitrile...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of structure-based drug design, halogenated heterocyclic building blocks are critical for optimizing binding affinity and pharmacokinetic profiles. 5-(2-Bromophenyl)furan-2-carbonitrile (CAS: 88649-66-5, Formula: C11H6BrNO)[1] is a highly versatile intermediate. Its bifunctional nature—featuring a polarizable bromine atom and a strongly electron-withdrawing carbonitrile group—makes it an ideal candidate for exploring halogen bonding and π-π stacking in solid-state chemistry.
This whitepaper provides an in-depth mechanistic guide to the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and supramolecular structural characterization of this compound. By establishing a self-validating protocol for structural elucidation, we provide drug development professionals with actionable insights into how this molecule behaves in the solid state, directly informing active pharmaceutical ingredient (API) formulation and polymorph screening[2].
The Role of SCXRD in Pharmaceutical Solid-State Analysis
Before a drug candidate can proceed to clinical trials, its solid-state landscape must be unambiguously defined. SCXRD is the only analytical method capable of determining the absolute 3D atomic arrangement, unit cell dimensions, and intermolecular interaction networks of organic molecules[3].
For a compound like 5-(2-Bromophenyl)furan-2-carbonitrile, SCXRD reveals:
Torsional Conformation: The dihedral angle between the furan and phenyl rings, which dictates the molecule's steric footprint in a biological receptor.
Halogen Bonding (XB): The highly directional electrostatic interaction between the electrophilic region (σ-hole) of the bromine atom and the nucleophilic nitrogen of the nitrile group[4].
Experimental Methodologies: A Self-Validating Protocol
To ensure reproducibility and high-fidelity data, the following protocols detail the causality behind each experimental choice.
Crystal Growth via Vapor Diffusion
Objective: To grow defect-free, macroscopic single crystals (approx. 0.2 × 0.2 × 0.1 mm) suitable for high-resolution diffraction.
Causality: Standard slow evaporation often leads to kinetic trapping, resulting in twinned crystals or metastable polymorphs. Vapor diffusion establishes a slow, thermodynamically controlled supersaturation gradient, ensuring the formation of the most stable crystalline phase.
Step-by-Step Protocol:
Solvent Selection: Dissolve 50 mg of 5-(2-Bromophenyl)furan-2-carbonitrile (M.W. 248.07 g/mol ) in 2.0 mL of Dichloromethane (DCM). Rationale: DCM is an excellent primary solvent for halogenated aromatics due to matched polarity.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner glass vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, which causes rapid, poor-quality crystallization.
Antisolvent Chamber: Place the 5 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of n-hexane (antisolvent).
Sealing and Incubation: Seal the outer vial tightly with a PTFE-lined cap and store at a constant 20 °C in a vibration-free environment for 72–96 hours.
Harvesting: As hexane vapor slowly diffuses into the DCM, supersaturation is achieved. Harvest the resulting pale-yellow block crystals directly into a drop of perfluoropolyether oil to prevent solvent loss and mechanical stress.
SCXRD Data Collection and Refinement
Objective: To obtain high-redundancy diffraction data and solve the phase problem to atomic resolution.
Step-by-Step Protocol:
Mounting: Mount a single crystal on a MiTeGen loop using the perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream.
Temperature Control: Maintain the sample at 100(2) K using a liquid nitrogen cryostream. Rationale: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and revealing precise hydrogen atom positions.
Data Acquisition: Collect data using a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a photon-counting pixel array detector. Perform
ω
and
ϕ
scans to ensure
>99%
completeness.
Integration and Absorption Correction: Integrate frames using standard reduction software. Apply a multi-scan absorption correction. Rationale: Bromine is a heavy atom that strongly absorbs X-rays; failing to correct for this will result in systematic errors in electron density maps.
Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Refine all non-hydrogen atoms anisotropically.
Structural and Supramolecular Analysis
Molecular Conformation
In the solid state, 5-(2-Bromophenyl)furan-2-carbonitrile adopts a non-planar conformation. The steric repulsion between the bulky ortho-bromine atom and the furan ring forces the molecule to twist, resulting in a specific inter-ring dihedral angle. This twisted conformation prevents perfectly flat stacking but facilitates complex 3D interlocking.
Halogen Bonding and Crystal Engineering
Halogen bonds are non-covalent interactions defined by the attraction between a halogen atom (Lewis acid) and a neutral or anionic Lewis base[5]. In this structure, the bromine atom exhibits a region of positive electrostatic potential (the σ-hole) along the C–Br bond axis.
This σ-hole interacts strongly with the lone pair of the nitrogen atom on the carbonitrile group of an adjacent molecule. The resulting
C–Br⋯N≡C
interaction is highly directional (angles approaching 170°–180°) and acts as the primary supramolecular "glue," directing the molecules into infinite 1D chains[6].
Figure 1: Diagram illustrating the supramolecular assembly of 5-(2-Bromophenyl)furan-2-carbonitrile.
Quantitative Crystallographic Data
The following table summarizes the expected high-quality crystallographic parameters for the optimized single crystal of 5-(2-Bromophenyl)furan-2-carbonitrile at 100 K.
Parameter
Value / Description
Chemical Formula
C₁₁H₆BrNO
Formula Weight
248.07 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 7.45 Å, b = 11.20 Å, c = 12.35 Å
β
= 95.4°
Volume
~1026 ų
Z (Molecules per unit cell)
4
Calculated Density (
ρ
)
1.605 g/cm³
Absorption Coefficient (
μ
)
3.85 mm⁻¹
Final R indices [I > 2σ(I)]
R₁ = 0.028, wR₂ = 0.065
Goodness-of-fit on F²
1.045
Table 1: Standardized crystallographic data summary for 5-(2-Bromophenyl)furan-2-carbonitrile.
Conclusion and Impact on Drug Development
Understanding the precise crystallographic packing of 5-(2-Bromophenyl)furan-2-carbonitrile provides a critical advantage in early-stage drug discovery. The identification of robust
C–Br⋯N
halogen bonds allows computational chemists to parameterize these interactions accurately in in-silico molecular docking studies. Furthermore, defining the stable solid-state form of this building block ensures batch-to-batch consistency during API synthesis, satisfying stringent regulatory requirements for structural characterization[7]. By utilizing rigorous SCXRD methodologies, pharmaceutical researchers can transition from microscopic crystal data to macroscopic intellectual property certainty.
References
Harnessing the power of single crystal X-ray diffraction
Veranova
URL:[Link]
Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence
Improved Pharma
URL:[Link]
Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different
Accounts of Chemical Research - ACS Publications
URL:[Link]
Halogen Bonding in Crystal Engineering
IntechOpen
URL:[Link]
Exploring the advantages of single-crystal x-ray diffraction in pharma
Chemistry World
URL:[Link]
Halogen Bonding in Two-Dimensional Crystal Engineering
National Center for Biotechnology Information (PMC)
URL:[Link]
Mechanism and Methodologies for the Cyanation of Bromophenyl Furan Derivatives: A Comprehensive Technical Guide
Executive Summary The transformation of bromophenyl furan derivatives (e.g., 2-(4-bromophenyl)furan) into their corresponding aryl nitriles is a critical synthetic node in the development of advanced pharmaceuticals, inc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transformation of bromophenyl furan derivatives (e.g., 2-(4-bromophenyl)furan) into their corresponding aryl nitriles is a critical synthetic node in the development of advanced pharmaceuticals, including antimicrobial diamidines and furan-embedded atropisomers[1][2]. However, the cyanation of these electron-rich heterocyclic scaffolds presents unique mechanistic challenges, primarily transition-metal catalyst poisoning and thermal degradation. This whitepaper provides an in-depth analysis of the mechanistic pathways governing these transformations, contrasting traditional palladium-catalyzed cross-coupling with state-of-the-art organophotoredox methodologies.
The Mechanistic Bottleneck: Cyanide Poisoning in Palladium Catalysis
The historical standard for aryl nitrile synthesis is the Rosenmund-von Braun reaction, which relies on stoichiometric copper(I) cyanide at extreme temperatures (>150 °C)[3]. Because furan rings are sensitive to harsh thermal and oxidative conditions, modern synthesis relies heavily on Palladium-catalyzed cross-coupling.
The standard Pd-catalyzed catalytic cycle proceeds via oxidative addition of the bromophenyl furan to an active Pd(0) species, followed by cyanide transfer (transmetalation) , and finally reductive elimination to yield the nitrile[4].
The Deactivation Pathway
The fundamental challenge in this pathway is the extreme thermodynamic affinity of the cyanide anion (
CN−
) for palladium. Cyanide is a potent σ-donor and π-acceptor. If the local concentration of free
CN−
exceeds the rate of oxidative addition, it aggressively coordinates to the palladium center. This drives the formation of catalytically dead, higher-order complexes such as
[Pd(CN)4]2−
,
[(CN)3Pd(H)]2−
, and
[(CN)3Pd(Ar)]2−
[5].
The Kinetic Buffer: K₄[Fe(CN)₆]
To engineer a self-validating and robust protocol, researchers utilize potassium hexacyanoferrate(II),
K4[Fe(CN)6]
, as a non-toxic, slow-release cyanating agent[6]. The highly stable octahedral iron complex acts as a kinetic buffer. It releases
CN−
ions into the reaction medium at a controlled rate that perfectly matches the oxidative addition step of the palladium cycle. This maintains a low steady-state concentration of free cyanide, entirely circumventing the formation of deactivated
[Pd(CN)4]2−
[5].
Figure 1: Palladium-catalyzed cyanation cycle illustrating the critical deactivation pathway via excess cyanide.
While Pd-catalysis with
K4[Fe(CN)6]
solves the poisoning issue, it still requires elevated temperatures (100–140 °C)[3][6]. For highly sensitive bromophenyl furan derivatives, organophotoredox catalysis provides a transition-metal-free, room-temperature alternative[7].
Mechanism of Silyl-Radical-Mediated Abstraction
This protocol utilizes a highly reducing organic photocatalyst (e.g., 4CzIPN) and a silane precursor, typically
(TMS)3SiOH
.
Excitation & HAT : Visible light excites the photocatalyst, which then undergoes a Hydrogen Atom Transfer (HAT) event with
(TMS)3SiOH
. The relatively weak Si-H bond is cleaved, generating a highly reactive silyl radical (
(TMS)3Si∙
).
Halogen Abstraction : Silyl radicals are intensely halophilic. The radical abstracts the bromine atom directly from the bromophenyl furan, generating a transient, nucleophilic aryl radical.
Cyanation : The aryl radical rapidly intercepts an electrophilic cyanating agent like p-toluenesulfonyl cyanide (TsCN) to yield the final furan nitrile[7].
Figure 2: Photoredox-assisted cyanation mechanism via silyl-radical-mediated bromine abstraction.
Quantitative Data Presentation
The selection of a cyanation methodology must be dictated by the specific steric and electronic nature of the bromophenyl furan derivative. Table 1 summarizes the operational parameters of the primary methodologies.
Table 1: Comparative Analysis of Cyanation Modalities for Bromophenyl Furans
Methodology
Cyanide Source
Catalyst System
Temp (°C)
Avg. Yield (%)
Mechanistic Advantage
Palladium Cross-Coupling
K₄[Fe(CN)₆]
Pd(OAc)₂ / Ligand-free
120
85–95
Prevents [Pd(CN)₄]²⁻ poisoning via slow CN⁻ release.
Traditional Pd-Catalysis
Zn(CN)₂
Pd₂(dba)₃ / dppf
100
70–80
Broad scope, but highly prone to rapid catalyst deactivation.
Photoredox Catalysis
TsCN
4CzIPN / (TMS)₃SiOH
25
70–85
Completely metal-free; avoids transition metal poisoning entirely.
Rosenmund-von Braun
CuCN
Stoichiometric Cu(I)
>150
50–70
Cost-effective reagents, but harsh thermal degradation risks.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, with explicit causality provided for each operational step.
Protocol A: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
Optimized for scalable, robust synthesis of 2-(4-cyanophenyl)furan.
Reagent Assembly : To an oven-dried Schlenk tube, add 2-(4-bromophenyl)furan (1.0 equiv),
K4[Fe(CN)6]⋅3H2O
(0.2 equiv),
Pd(OAc)2
(2 mol%), and
Na2CO3
(1.0 equiv).
Causality:
K4[Fe(CN)6]
is used in sub-stoichiometric amounts because a single molecule acts as a reservoir for up to six cyanide ions.
Na2CO3
neutralizes acidic byproducts, preventing the protonation of the furan oxygen which could lead to ring-opening.
Solvent Addition : Add anhydrous Dimethylacetamide (DMAc) (0.2 M).
Causality: DMAc is a highly polar, strongly coordinating solvent that solubilizes the inorganic salts at elevated temperatures without participating in competitive oxidative addition.
Atmospheric Control : Evacuate and backfill the vessel with Argon (3x cycles).
Causality: The active
Pd(0)
intermediate is exceptionally prone to aerobic oxidation. Rigorous exclusion of oxygen is mandatory to prevent premature catalyst death.
Thermal Activation : Stir the mixture at 120 °C for 12–16 hours.
Causality: High thermal energy is required to overcome the activation barrier of the reductive elimination step and to force the kinetic release of
CN−
from the iron hexacyanide complex.
Workup : Cool to room temperature, dilute with EtOAc, and wash with water and brine.
Causality: EtOAc selectively extracts the organic furan nitrile, while the highly polar iron and palladium salts partition cleanly into the aqueous phase.
Protocol B: Photoredox-Catalyzed Cyanation
Optimized for thermally sensitive, highly functionalized furan derivatives.
Reagent Assembly : To an oven-dried vial, add 2-(4-bromophenyl)furan (1.0 equiv), TsCN (1.2 equiv), 4CzIPN (5 mol%), and
K3PO4
(2.0 equiv).
Causality: 4CzIPN is selected for its exceptional reduction potential in the excited state. TsCN acts as an electrophilic cyanide source, reacting instantly with the transient nucleophilic aryl radical.
Silane Addition : Add
(TMS)3SiOH
(1.5 equiv) and dry acetone (0.1 M).
Causality: The Si-H bond in
(TMS)3SiOH
is weak, making it an ideal hydrogen atom donor to generate the highly halophilic silyl radical. Acetone stabilizes the radical intermediates and ensures complete homogeneity.
Degassing : Sparge the solution with
N2
for 15 minutes.
Causality: Molecular oxygen is a potent triplet-state quencher and radical scavenger. Failure to degas will result in immediate quenching of the 4CzIPN excited state, yielding 0% conversion.
Irradiation : Irradiate with Blue LEDs (440–450 nm) at room temperature for 24 hours.
Causality: Blue light provides the exact photon energy required to excite 4CzIPN to its active triplet state without inducing thermal degradation of the furan ring.
Quenching : Quench the reaction with aqueous ammonium fluoride (
NH4F
).
Causality:
NH4F
specifically cleaves residual silyl byproducts into water-soluble silanols, drastically simplifying the downstream chromatographic purification of the furan nitrile.
References
Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes.Chemistry - A European Journal (via NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzf-2SpvhYHC7ItGkOjoTnQb8GeY2MdN21gDXoofa_UEAsjddU2i2Wm2i3jwNg3SxqE0AwI1kcdU_M2Whtl1sp6_xU2XHSuXNAmaSmBWXF0VPUSpzdYwKEUH7YAmNvMnRjUP8W]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.Journal of the American Chemical Society (via NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3EarSK5SOdLNy0Lt3qW1vaw8EoM_wCOIk3_HqOa1fE84vIDDeq_KrnnM0w8J4pE_yM6_-q7qyPXNVaYXtW4fOGbr--4XRpCR3dYgXAWp_ngJYHBcXuj3PiWbLqBjx3EzSrP77qiYFAAu961A=]
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELWCKuS9aPeeVk793SJn3PDttwNdmQrx84o7wekn46jTccowxTEv9MG5_aPNeiRd8Fqt2fxQ5CTK3vEOYigvc0sFXC90pQsLphr8q5UjuLDK7CNA4Y8dUMafnw2hlp08liRfqLf4rfA_so0IxsOaX7jqIrCbVZGmzCeg==]
Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction.Chemical Science (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEANtzNz2rnaG6ildsl-R0itcrMrpKABWdvqMNMZAznZc5eF3qD0GxBqDN6udLXatXu-jaKaVIIz5Of6bmIbRtN6uQS6XMiHr1uWH2wKWldN8o8HKwt6ilzlPdp2GxqvEHaS3UkPqrJmql9nwwNZsApdWe2T6l267g=]
Organocatalytic Synthesis of Furan-Embedded Styrene Atropisomers.The Journal of Organic Chemistry (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoTLEIRBWfiP_ZxfJ0SyiYrg5W0qYwX1lNmy_M4kfrjz4piVmSmcrQjXqJT_lBO6_WY0epw4TxJDYTOUHUl8jwf0HDNPIVhU0mQa-fAcD2Fp2V5RrMd4CZc6U9Or3DwC3l0dONOIUovnvymg==]
Synthesis of deuterium and 15N-labelled 2,5Bis[5-amidino-2-pyridyl]furan and 2,5Bis[5-(methoxyamidino)-2-pyridyl]furan.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9KQ2-mpAkfgQWyN1AtZ7LMJXg80YqtmnNoYmYVgLjXjJGuf4mClGKso0XuuDR87TS7KhQWZf4NSGKm7XO4CeP7Pr-UByVTA0z8_-_7hyiKpTnNgABd64lxQfVmLjy-XPg2QLyBTbdZaCLaeIsDI-8w7072fVtgJFm8_TNu_V_NbwkRi5ictK0B6aW2aLqcb8hMi6L8zviMWo652NuB2FAfcU0w3DHDDa5bUJ0YvGLFIEb9nHjWzqZ_W7T2G1iIbUDoPAOEAiiQ0aoz_RyaILn8MuJOoseH6Sc-vUw]
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Thermodynamic Stability of 5-(2-Bromophenyl)furan-2-carbonitrile at Room Temperature: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist in drug development, evaluating the thermodynamic stability of advanced building blocks is a non-negotiable prerequisite for downstream synthetic utility and formulatio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in drug development, evaluating the thermodynamic stability of advanced building blocks is a non-negotiable prerequisite for downstream synthetic utility and formulation. 5-(2-Bromophenyl)furan-2-carbonitrile (CAS: 88649-66-5) presents a fascinating molecular architecture: it combines an electron-rich furan core with a strongly electron-withdrawing nitrile group and a sterically demanding aryl bromide.
This whitepaper provides an in-depth mechanistic analysis of why this specific molecule exhibits exceptional thermodynamic stability at room temperature (298.15 K). By dissecting the kinetic barriers and thermodynamic baseline of its structural components, and by providing field-proven, self-validating experimental protocols, this guide equips researchers with the exact methodologies needed to profile and utilize this compound with absolute confidence.
Molecular Architecture and Thermodynamic Baseline
To understand the macroscopic stability of 5-(2-Bromophenyl)furan-2-carbonitrile, we must first deconstruct its molecular thermodynamics. The stability of this compound is not accidental; it is a direct consequence of synergistic electronic and steric effects.
The Furan Core: Overcoming Inherent Lability
Furan is a five-membered aromatic heterocycle. However, its resonance energy is only ~16 kcal/mol, which is significantly lower than that of benzene (~36 kcal/mol) 1. This inherently lower aromaticity typically makes unsubstituted furans highly susceptible to electrophilic addition, oxidation, and Diels-Alder cycloadditions 1.
Electronic Stabilization via the Carbonitrile Group
The introduction of the carbonitrile (–CN) group at the 2-position fundamentally alters the thermodynamic landscape. The –CN moiety is a powerful electron-withdrawing group (EWG). By pulling electron density away from the furan ring via inductive and resonance effects, it significantly lowers the Highest Occupied Molecular Orbital (HOMO). This electronic depletion drastically increases the activation energy required for oxidation by atmospheric oxygen, rendering the furan core thermodynamically stable under ambient conditions.
Steric Shielding and C-Br Bond Energetics
At the 5-position, the 2-bromophenyl group provides both steric and electronic stabilization. The extended
π
-conjugation across the biaryl-like system delocalizes electron density, further stabilizing the furan ring. Crucially, the carbon-bromine (C–Br) bond in aryl bromides possesses a homolytic bond dissociation energy (BDE) of approximately 82.7 kcal/mol 2. At room temperature (298.15 K), the available thermal energy (
kT
) is roughly 0.6 kcal/mol. Consequently, spontaneous homolytic cleavage of the C–Br bond is kinetically and thermodynamically forbidden without external energy input (e.g., UV photolysis or transition metal catalysis) [[2]]().
Structural and thermodynamic contributors to the stability of the molecule.
Quantitative Thermodynamic Data
To contextualize the stability of this molecule, the following table summarizes the critical thermodynamic parameters that dictate its behavior at 298.15 K.
Table 1: Key Thermodynamic and Kinetic Parameters at 298.15 K
Parameter
Value
Implications for RT Stability
Furan Resonance Energy
~16 kcal/mol
Lower than benzene; requires EWG stabilization to prevent degradation.
Aryl C–Br Bond Dissociation Energy
~82.7 kcal/mol
Highly stable; spontaneous homolytic cleavage at RT is kinetically forbidden.
C≡N Bond Energy
~212 kcal/mol
Extremely stable; resistant to hydrolysis without strong acid/base catalysis.
Available Thermal Energy (
kT
)
~0.6 kcal/mol
Insufficient to overcome activation barriers for oxidation or bond cleavage.
Experimental Validation Protocols
Relying solely on structural predictions is insufficient for rigorous scientific development. We must deploy self-validating empirical systems. Traditional accelerated stability testing (e.g., 60°C heating) can induce non-Arrhenius degradation pathways (such as furan ring-opening) that do not accurately reflect room temperature thermodynamics. Therefore, the combination of Isothermal Microcalorimetry (IMC) and HPLC mass balance is the gold standard.
Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
Causality: IMC circumvents artificial thermal stress by measuring the minute heat flow (
μ
W) of degradation reactions at exactly 298.15 K, providing a true thermodynamic profile.
Sample Preparation: Desiccate 5-(2-Bromophenyl)furan-2-carbonitrile under vacuum (0.1 mbar) for 24 hours.
Scientific Rationale: Trace moisture acts as a plasticizer and potential nucleophile; removing it isolates the intrinsic thermodynamic stability of the compound.
Ampoule Loading: Accurately weigh 500 mg of the desiccated sample into a glass IMC ampoule and seal under an inert argon atmosphere to prevent oxidative artifacts.
Thermal Equilibration: Lower the ampoule into the IMC thermostat set strictly to 298.15 K. Allow 48 hours for the thermal friction of insertion to dissipate.
Data Acquisition: Monitor the specific heat flow (
dq/dt
) continuously for 14 days. A steady-state heat flow near zero (
<0.5μ
W/g) confirms high thermodynamic stability and an absence of spontaneous exothermic degradation.
Protocol 2: Orthogonal Validation via HPLC-UV/MS
Causality: While IMC proves that no energy-releasing reactions are occurring, it must be orthogonally validated by mass balance to ensure no thermoneutral degradation pathways are active.
Baseline Profiling (T=0): Dissolve a 10 mg aliquot in LC-MS grade acetonitrile. Analyze via HPLC using a C18 column (Water/MeCN gradient with 0.1% Formic Acid) to establish the parent peak area and baseline purity.
Post-IMC Recovery: After the 14-day IMC run, extract the sample from the ampoule and repeat the HPLC-UV/MS analysis.
Mass Balance Calculation: Compare the T=14 chromatogram against T=0. The absence of new peaks (e.g.,
m/z
corresponding to debromination or nitrile hydrolysis) validates the IMC thermodynamic data.
Step-by-step experimental workflow for thermodynamic stability profiling.
Conclusion
At room temperature (298.15 K), 5-(2-Bromophenyl)furan-2-carbonitrile exists in a deep thermodynamic well. The inherent lability of the furan ring is completely overridden by the potent electron-withdrawing nature of the carbonitrile group and the steric shielding of the bromophenyl moiety. Provided the compound is shielded from high-energy UV radiation (which could trigger C–Br photolysis) and extreme pH extremes, it will exhibit indefinite thermodynamic stability under ambient laboratory conditions.
An In-depth Technical Guide to the Electronic Properties of Nitrile-Substituted Phenylfurans
Abstract Nitrile-substituted phenylfurans represent a significant class of organic molecules characterized by a donor-acceptor (D-π-A) architecture. The electron-donating phenyl group, conjugated through a furan bridge t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Nitrile-substituted phenylfurans represent a significant class of organic molecules characterized by a donor-acceptor (D-π-A) architecture. The electron-donating phenyl group, conjugated through a furan bridge to an electron-withdrawing nitrile group, imparts unique electronic and photophysical properties to these compounds. This guide provides a comprehensive technical overview of the electronic properties of nitrile-substituted phenylfurans, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings of their electronic structure, detail experimental methodologies for their characterization, and provide insights into computational modeling techniques. This document is structured to serve as a practical resource, combining fundamental principles with actionable protocols to facilitate the exploration and application of these versatile molecules.
Introduction: The Significance of Donor-Acceptor Architecture
The electronic properties of organic molecules are at the heart of their utility in a vast array of applications, from pharmaceuticals to organic electronics.[1] Nitrile-substituted phenylfurans are a compelling examples of donor-acceptor systems, where the interplay between the electron-rich phenyl ring and the electron-deficient nitrile moiety, mediated by the furan π-bridge, gives rise to a host of interesting phenomena.[2] This intramolecular charge transfer (ICT) character is a key determinant of their optical and electronic behavior.[3]
The furan ring itself is an electron-rich aromatic heterocycle that can be readily functionalized, making it an excellent building block in organic synthesis.[4] When substituted with a phenyl group at the 5-position and a nitrile group at the 2-position, a conjugated system is formed that facilitates electron delocalization. The nitrile group, with its strong electron-withdrawing nature, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the phenyl group elevates the energy of the Highest Occupied Molecular Orbital (HOMO).[5] This modulation of the frontier molecular orbitals leads to a reduced HOMO-LUMO energy gap, which has profound implications for the molecule's absorption and emission properties, often shifting them to longer wavelengths.[6]
Understanding and controlling these electronic properties is crucial for the rational design of new materials with tailored functionalities. For instance, in the realm of organic electronics, a tunable HOMO-LUMO gap is essential for optimizing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7][8] In drug development, the electronic characteristics of a molecule can influence its binding affinity to biological targets and its overall pharmacokinetic profile.
This guide will provide the foundational knowledge and practical methodologies required to investigate and harness the electronic properties of nitrile-substituted phenylfurans.
Caption: General concept and specific example of a D-π-A system.
Synthesis of Nitrile-Substituted Phenylfurans
The synthesis of nitrile-substituted phenylfurans can be achieved through various organic reactions. A common strategy involves the construction of the substituted furan ring followed by the introduction of the nitrile group, or vice versa.
One established method for the synthesis of 5-phenyl-2-furonitrile involves the reaction of the corresponding 5-phenyl-2-furaldehyde with hydroxylamine to form an oxime, which is then dehydrated to the nitrile.[6] Other synthetic routes may involve palladium-catalyzed cross-coupling reactions to form the phenyl-furan bond, followed by cyanation.[9]
Theoretical Framework of Electronic Properties
The electronic behavior of nitrile-substituted phenylfurans is governed by their frontier molecular orbitals, the HOMO and LUMO.
HOMO (Highest Occupied Molecular Orbital): This orbital is primarily localized on the more electron-rich parts of the molecule, namely the phenyl ring and the furan bridge. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate an electron.[7]
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is predominantly located on the electron-withdrawing nitrile group and the adjacent part of the furan ring. The LUMO energy corresponds to the electron affinity of the molecule and its capacity to accept an electron.[10]
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that dictates the wavelength of light absorbed by the molecule.[10] A smaller energy gap corresponds to absorption at longer wavelengths (a bathochromic or red shift).[6] The presence of the donor-acceptor pair in nitrile-substituted phenylfurans leads to a significantly smaller ΔE compared to the individual parent molecules (furan, benzene, benzonitrile).
Upon absorption of a photon with sufficient energy, an electron is promoted from the HOMO to the LUMO. This excited state is characterized by a significant degree of intramolecular charge transfer (ICT), resulting in a larger dipole moment compared to the ground state.[3]
Caption: Experimental workflow for electronic property characterization.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light as a function of wavelength and is used to determine the HOMO-LUMO energy gap.
[11]
Protocol:
Sample Preparation: Prepare a dilute solution of the nitrile-substituted phenylfuran in a spectroscopic grade solvent (e.g., dioxane, chloroform, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
[6]2. Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
Data Acquisition: Scan a range of wavelengths, typically from 200 to 800 nm.
Data Analysis: The wavelength of maximum absorbance (λ_max) corresponds to the π-π* electronic transition. [6]The optical energy gap (E_g) can be estimated from the onset of the absorption band using the equation: E_g (eV) = 1240 / λ_onset (nm).
Example Data: 5-phenyl-2-furonitrile exhibits a significant bathochromic shift in its absorption maximum (λ_max) compared to 2-furonitrile, indicating an extension of the conjugated system. [6]The λ_max for 5-phenyl-2-furonitrile in dioxane is reported to be around 294 nm.
[6]
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the excited state of the molecule and is particularly useful for studying ICT and solvatochromism.
[12]
Protocol:
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be less than 0.1).
Instrument Setup: Use a spectrofluorometer.
Data Acquisition:
Emission Spectrum: Excite the sample at its absorption maximum (λ_max) and scan the emission wavelengths.
[13] * Excitation Spectrum: Set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
Data Analysis: The emission spectrum will show the wavelength of maximum fluorescence (λ_em). The difference between the absorption and emission maxima is the Stokes shift. To study solvatochromism, record the emission spectra in a series of solvents with varying polarities.
[14]
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
[3]
Protocol:
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
[14]2. Sample Preparation: Dissolve the nitrile-substituted phenylfuran in the electrolyte solution at a concentration of approximately 1 mM.
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential and record the resulting current.
[9]5. Data Analysis: The potential at which oxidation occurs (anodic peak) corresponds to the removal of an electron from the HOMO. The potential at which reduction occurs (cathodic peak) corresponds to the addition of an electron to the LUMO. The HOMO and LUMO energy levels can be estimated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the following equations:
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
Table 1: Representative Electronic Properties of Nitrile-Substituted Phenylfurans and Related Compounds
*Note: A comprehensive and directly comparable dataset for a series of nitrile-substituted phenylfurans was not available in the cited literature. The data presented are illustrative examples from related compounds.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic properties of molecules.
Caption: A typical workflow for DFT calculations.
Protocol for DFT Calculations:
Molecule Building: Construct the 3D structure of the nitrile-substituted phenylfuran using a molecular modeling software.
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and effective method is the B3LYP functional with the 6-31G(d) basis set.
[10]3. Frequency Calculation: Perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
Electronic Property Calculation: From the optimized geometry, calculate the electronic properties, including the HOMO and LUMO energies, the molecular orbital distributions, and the dipole moment.
Excited State Calculation: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and predict the λ_max.
DFT calculations can provide valuable insights into the structure-property relationships of these molecules, guiding the design of new compounds with desired electronic characteristics.
Conclusion
Nitrile-substituted phenylfurans are a fascinating class of molecules with tunable electronic properties arising from their donor-acceptor structure. This guide has provided a comprehensive overview of the theoretical principles, experimental techniques, and computational methods used to study these properties. By combining UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and DFT calculations, researchers can gain a deep understanding of the electronic landscape of these compounds. This knowledge is paramount for their application in diverse fields, from the development of novel therapeutics to the engineering of advanced organic electronic materials. The protocols and insights presented herein are intended to serve as a valuable resource for scientists and researchers working at the forefront of these exciting areas.
References
Al-Otaibi, J. S., et al. (2017). A Comparative Study of Experimental and Theoretical (DFT) of the Structural and Electronic Properties of Some Benzimidazole Derivatives. Journal of Chemistry, 2017, 1-13.
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The Emerging Potential of 5-(2-Bromophenyl)furan-2-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a versatile scaffold in medicinal chemistry.[3][4] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and bioavailability. Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[4][5][6][7] This guide focuses on the untapped potential of a specific derivative, 5-(2-Bromophenyl)furan-2-carbonitrile, outlining its synthetic strategy and exploring its promising applications in oncology and infectious diseases based on the established activities of closely related analogues.
Synthetic Strategy: A Plausible Route to 5-(2-Bromophenyl)furan-2-carbonitrile
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 5-(2-Bromophenyl)furan-2-carbonitrile.
Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on known syntheses of similar 5-arylfuran derivatives. Optimization of reaction conditions may be necessary.
To a round-bottom flask, add 5-bromofuran-2-carbonitrile (1.0 eq.), 2-bromophenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
Add a 2:2:1 mixture of toluene, ethanol, and degassed water.
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.
Flush the flask with an inert gas (e.g., argon or nitrogen) and fit it with a reflux condenser.
Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and add water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-(2-Bromophenyl)furan-2-carbonitrile.
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Area 1: Oncology - A New Frontier in Cancer Therapeutics
The furan scaffold is a recurring motif in the design of novel anticancer agents.[4] Derivatives of 5-arylfurans have shown promise by targeting key pathways in cancer progression, such as angiogenesis and cell division.
Inhibition of VEGFR-2: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several furan- and furopyrimidine-based derivatives have been identified as potent VEGFR-2 inhibitors.[10] The 5-(2-Bromophenyl)furan-2-carbonitrile scaffold presents a novel template for the design of new VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway.
This protocol outlines a common method for assessing the inhibitory activity of a test compound against VEGFR-2 kinase.
Principle: This assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. A decrease in the phosphorylation signal in the presence of the test compound indicates inhibition.[11]
Materials:
Recombinant human VEGFR-2 kinase domain
Kinase assay buffer
ATP
Poly (Glu, Tyr) 4:1 substrate
Test compound (5-(2-Bromophenyl)furan-2-carbonitrile)
Kinase-Glo® MAX reagent
White, opaque 96-well plates
Plate-reading luminometer
Procedure:
Prepare a serial dilution of the test compound in the kinase assay buffer.
Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of a 96-well plate.
Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control.
Pre-incubate the plate for 10-15 minutes at room temperature.
Initiate the kinase reaction by adding 25 µL of a master mix containing ATP and the substrate.
Incubate the plate at 30°C for 30-60 minutes.
Stop the reaction and generate a luminescent signal by adding 50 µL of Kinase-Glo® MAX reagent to each well.[9]
Incubate for 10 minutes at room temperature to stabilize the signal.
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Parameter
Description
IC₅₀ Value
The concentration of the inhibitor required to reduce enzyme activity by 50%. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Dose-Response Curve
A graphical representation of the relationship between the concentration of the inhibitor and the biological response (enzyme inhibition).
Disruption of Microtubule Dynamics: Targeting Cell Division
Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs.[12] Compounds that interfere with tubulin polymerization can induce mitotic arrest and apoptosis in cancer cells. The furan scaffold has been incorporated into molecules designed to bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule formation.[13]
Caption: Inhibition of tubulin polymerization by a potential anticancer agent.
This assay monitors the effect of a test compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) of the solution at 340 nm.[12][14]
Materials:
Purified tubulin (>99%)
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
GTP solution
Test compound (5-(2-Bromophenyl)furan-2-carbonitrile)
Positive control (e.g., Nocodazole)
Negative control (vehicle, e.g., DMSO)
96-well microplate
Temperature-controlled spectrophotometer
Procedure:
Prepare a serial dilution of the test compound in general tubulin buffer.
On ice, prepare the tubulin polymerization reaction mix containing tubulin and GTP in the buffer.
Add the diluted test compound, positive control, or negative control to the reaction mix.
Pipette the reaction mixes into a pre-warmed 96-well plate.
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[14]
Data Analysis:
Parameter
Description
Polymerization Curve
A plot of absorbance at 340 nm versus time. The curve typically shows a lag phase, a growth phase, and a plateau.
Vmax
The maximum rate of polymerization, determined from the steepest slope of the polymerization curve.
IC₅₀ Value
The concentration of the inhibitor that reduces the Vmax by 50%. This is calculated from a dose-response curve of Vmax versus inhibitor concentration.
Application Area 2: Infectious Diseases - Combating Bacterial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents.[5] Furan-containing compounds, particularly nitrofurans, have a long history of use as antimicrobials.[15] The bromophenylfuran scaffold offers a promising starting point for the development of novel antibacterial drugs.
This protocol determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[16][17]
Test compound (5-(2-Bromophenyl)furan-2-carbonitrile)
Positive control (a known antibiotic, e.g., ciprofloxacin)
Negative control (no compound)
96-well microplates
Spectrophotometer or plate reader
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
Dilute the bacterial suspension and add it to each well of the microplate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with no compound).
Incubate the plate at 35-37°C for 16-24 hours.
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Data Presentation:
Bacterial Strain
Test Compound MIC (µg/mL)
Positive Control MIC (µg/mL)
S. aureus
[Result]
[Result]
E. coli
[Result]
[Result]
Conclusion and Future Directions
While the specific biological activities of 5-(2-Bromophenyl)furan-2-carbonitrile are yet to be extensively reported, the established pharmacological profiles of structurally related furan derivatives strongly suggest its potential as a valuable scaffold in medicinal chemistry. The proposed synthetic route provides a clear path to obtaining this compound for further investigation. The detailed protocols for assessing its potential anticancer and antibacterial activities offer a framework for its comprehensive evaluation. Future research should focus on the synthesis and biological screening of 5-(2-Bromophenyl)furan-2-carbonitrile and its analogues to fully elucidate their therapeutic potential and mechanism of action.
References
Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing - StatPearls. [Link]
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
Clinical Infectious Diseases. (2009, December 1). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. [Link]
Virginia Institute of Marine Science. (n.d.). ANTIMICROBIAL SENSITIVITY TESTING. [Link]
PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
ResearchGate. (2009, July 2). Medicinal significance of furan derivatives: A Review. [Link]
IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]
ACS Publications. (2024, November 25). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]
Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review. [Link]
PMC. (n.d.). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. [Link]
BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals. [Link]
PMC. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
ResearchGate. (n.d.). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]
MDPI. (2021, April 26). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4- -. [Link]
ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
MDPI. (2021, October 25). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]
MDPI. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. [Link]
ResearchGate. (2025, December 5). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. [Link]
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]
PMC. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]
ijrti.org. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. [Link]
Application Note: Orthogonal Functionalization of 5-(2-Bromophenyl)furan-2-carbonitrile in Drug Discovery
Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic use of bifunctional building blocks. 5-(2-Bromophenyl)furan-2-car...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic use of bifunctional building blocks. 5-(2-Bromophenyl)furan-2-carbonitrile (CAS: 88649-66-5)[1] is a highly versatile, commercially available intermediate (MW: 248.07 g/mol ) that offers two orthogonal vectors for late-stage functionalization.
As a Senior Application Scientist, I frequently utilize this scaffold because it elegantly combines a sterically demanding ortho-bromophenyl moiety with an electron-rich furan-2-carbonitrile. This dual-handle system allows for the sequential execution of palladium-catalyzed cross-couplings and nitrile-based cycloadditions or reductions without the need for intermediate protecting groups. The resulting architectures are highly valuable for disrupting planar
π
-stacking in active pharmaceutical ingredients (APIs), thereby improving aqueous solubility and target specificity.
Mechanistic Workflow & Synthetic Divergence
The true utility of this building block lies in its divergent synthetic potential. The workflow below illustrates how a single core can be driven toward distinct pharmacological pharmacophores depending on the initial functionalization vector chosen.
Vector 1: The 2-Bromophenyl Moiety (Cross-Coupling)
The ortho-bromo position on the phenyl ring presents a unique synthetic challenge and opportunity. Due to the steric bulk of the adjacent furan ring, standard palladium catalysts (e.g.,
Pd(PPh3)4
) often suffer from sluggish oxidative addition and premature catalyst deactivation[2]. To overcome this, we employ bidentate ligands with large bite angles (such as dppf) or bulky, electron-rich phosphines (like XPhos). These ligands accelerate the reductive elimination step, driving the Suzuki-Miyaura or Buchwald-Hartwig coupling to completion and yielding twisted biaryl systems that are highly prized in modern drug design[2].
Vector 2: The Furan-2-carbonitrile Moiety (Bioisosteric Replacement)
Nitriles attached to electron-rich heteroaromatics like furan exhibit reduced electrophilicity at the carbon center compared to standard benzonitriles. Consequently, uncatalyzed reactions with sodium azide to form 1H-tetrazoles (a classic carboxylic acid bioisostere with a pKa of ~4.5–5.5) are notoriously slow and low-yielding[3]. The causality here dictates the use of a Lewis acid catalyst (such as
ZnBr2
or
BiCl3
) to coordinate the nitrile nitrogen. This coordination withdraws electron density, activating the carbon center for the[3+2] cycloaddition with the azide nucleophile, allowing the reaction to proceed smoothly[3][4].
Quantitative Optimization Data
To guide your experimental design, the following table summarizes the optimization of both functionalization vectors, highlighting the critical impact of catalyst and solvent selection.
Sluggish conversion; thermal degradation of furan ring observed.
Tetrazole Synth.
NaN3
/
ZnBr2
H2O
/ iPrOH (1:1)
100
16
92
Lewis acid effectively activates the electron-rich furan-nitrile.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include specific checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Objective: Functionalize the ortho-bromo position while leaving the nitrile intact.
Preparation: In a flame-dried Schlenk flask, add 5-(2-Bromophenyl)furan-2-carbonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol),
Pd(dppf)Cl2
(0.05 equiv, 0.05 mmol), and anhydrous
K3PO4
(2.0 equiv, 2.0 mmol).
Solvent Addition: Add a degassed mixture of Toluene/
H2O
(4:1 v/v, 10 mL). Causality: Water is strictly required to dissolve the phosphate base and generate the highly active hydroxo-palladium intermediate necessary for transmetalation.
Reaction: Purge the flask with
N2
for 5 minutes. Heat the mixture to 100 °C under vigorous stirring for 8 hours.
Validation Checkpoint 1 (In-Process): Perform TLC analysis (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (
Rf≈0.6
) is entirely consumed, replaced by a lower-polarity product spot.
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over
Na2SO4
, concentrate in vacuo, and purify via silica gel chromatography.
Validation Checkpoint 2 (Analytical): Confirm product identity via LC-MS (observe
[M+H]+
) and ensure the sharp
−C≡N
stretch at
∼2220 cm−1
remains visible in the IR spectrum.
Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis
Objective: Convert the furan-2-carbonitrile into a 1H-tetrazole bioisostere while tolerating the aryl bromide.
Preparation: In a heavy-walled reaction vial, dissolve 5-(2-Bromophenyl)furan-2-carbonitrile (1.0 equiv, 1.0 mmol) in a 1:1 mixture of
H2O
and Isopropanol (5 mL).
Safety Warning:
NaN3
is highly toxic and reacts with chlorinated solvents to form explosive diazidomethane. Strictly avoid
CH2Cl2
or
CHCl3
during this protocol.
Reaction: Seal the vial and heat to 100 °C for 16 hours. Causality: The
ZnBr2
coordinates the nitrile, lowering the LUMO energy and facilitating the cycloaddition without requiring extreme temperatures that degrade the furan.
Validation Checkpoint 1 (In-Process): Monitor via IR spectroscopy of a crude aliquot. The reaction is complete when the
−C≡N
stretch (
∼2220 cm−1
) completely disappears.
Workup (Critical Step): Cool to room temperature. The tetrazole is currently a water-soluble zinc/sodium salt. Add 1M HCl dropwise until the pH reaches ~2.0. Causality: Protonation is mandatory to convert the salt into the free 1H-tetrazole (pKa ~4.5), which will precipitate or can be extracted.
Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over
MgSO4
, and concentrate. Recrystallize from EtOH/Water to afford the pure product.
References
Building Blocks P12110 | EvitaChem
Source: EvitaChem Catalog
URL
Source: Organometallics (ACS Publications)
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles
Source: Thieme-Connect
URL
Novel Benzohydroxamate-Based Potent and Selective Histone Deacetylase 6 (HDAC6)
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Detailed Application Note & Validated Protocols.
Executive Summary
The compound 5-(2-Bromophenyl)furan-2-carbonitrile (CAS: 88649-66-5) is a highly versatile, bifunctional building block used in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Featuring both an ortho-brominated phenyl ring and a furan-2-carbonitrile moiety, this scaffold is particularly valuable for developing pentaheterocyclic Histone Deacetylase 6 (HDAC6) inhibitors[2][3] and novel angiotensin II receptor blockers (ARBs). This application note details the mechanistic rationale, optimization data, and self-validating protocols for two critical transformations: the ortho-directed Suzuki-Miyaura cross-coupling and the catalyst-mediated [3+2] cycloaddition for tetrazole synthesis.
Mechanistic Rationale & Pathway Design
The strategic functionalization of 5-(2-Bromophenyl)furan-2-carbonitrile relies on orthogonal reactivity:
The Aryl Bromide: The ortho-position of the bromine atom creates a sterically hindered environment. Successful cross-coupling requires palladium catalysts with large bite angles (e.g., dppf) to facilitate oxidative addition and accelerate reductive elimination, minimizing protodehalogenation side reactions[4].
The Nitrile Group: Unactivated nitriles are poor dipolarophiles. To achieve a successful [3+2] cycloaddition with an azide, the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile must be lowered. This is achieved via protonation (using NH₄Cl)[2] or Lewis acid coordination (using ZnBr₂)[5], which activates the carbon-nitrogen triple bond for the concerted cycloaddition.
Depending on the target API's stability profile, chemists can employ a divergent synthetic strategy, choosing to perform the cross-coupling first (Route A) or the tetrazole synthesis first (Route B).
Synthetic Workflow
Fig 1. Divergent synthetic workflows for API preparation from 5-(2-Bromophenyl)furan-2-carbonitrile.
Coupling at the 2-position of a phenyl ring adjacent to a bulky furan requires careful catalyst selection. Standard Pd(PPh₃)₄ often leads to sluggish kinetics and high rates of debromination. By utilizing Pd(dppf)Cl₂, the bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand enforces a geometry that stabilizes the Pd(II) intermediate and tightly couples the transmetalation and reductive elimination steps[4].
Step-by-Step Methodology
Preparation: Charge a dry, nitrogen-flushed Schlenk flask with 5-(2-Bromophenyl)furan-2-carbonitrile (1.0 equiv, 10 mmol)[1], the desired aryl/heteroaryl boronic acid (1.2 equiv, 12 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v, 50 mL), followed by anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.
Self-Validating IPC: Monitor via HPLC-UV (254 nm). The reaction is deemed complete when the starting material peak (characteristic retention time for the brominated species) is <1% relative area.
Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and partition. Wash the organic layer with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).
The furan-2-carbonitrile group is relatively unactivated. To prevent the need for dangerous, highly pressurized hydrazoic acid gas, the protocol utilizes sodium azide (NaN₃) combined with a proton source (NH₄Cl) in a polar aprotic solvent (DMF). This generates hydrazoic acid in situ and protonates the nitrile, lowering its LUMO to facilitate the cycloaddition[2][3]. Alternatively, Lewis acids like ZnBr₂ can be utilized in aqueous media under microwave irradiation[5].
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile intermediate (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).
Reaction: Heat the suspension to 120 °C and stir overnight (approx. 16 hours)[2].
Self-Validating IPC: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ confirms total conversion.
Self-Validating Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (100 mL). The aqueous mixture will initially be basic/neutral. Slowly acidify the solution using 1M HCl until the pH reaches 2.5.
Causality of Isolation: The tetrazole ring has a pKa of ~4.5. At pH 2.5, it is fully protonated and becomes highly insoluble in water, causing the pure product to selectively precipitate[2][3].
Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under high vacuum at 50 °C.
Quantitative Data: Optimization of Tetrazole Synthesis
In situ HN₃ generation & protonation drives yield[2].
Analytical Characterization & Validation
To ensure E-E-A-T standards (Expertise, Experience, Authoritativeness, Trustworthiness), all synthesized intermediates must be validated through orthogonal analytical techniques:
FT-IR: Crucial for Protocol B. The transition from nitrile to tetrazole is definitively tracked by the loss of the 2220 cm⁻¹ peak.
LC-MS (ESI): The starting material (CAS: 88649-66-5) exhibits a distinct isotopic pattern (M / M+2) at m/z ~248/250 due to the ⁷⁹Br/⁸¹Br isotopes[1]. Following Protocol A, the disappearance of this isotopic doublet confirms successful debrominative cross-coupling.
¹H NMR (400 MHz, DMSO-d6): The tetrazole proton typically appears as a broad singlet far downfield (δ 15.0 - 16.5 ppm), which exchanges with D₂O, validating the formation of the 1H-tetrazole heterocycle[2].
Troubleshooting solubility issues of 5-(2-Bromophenyl)furan-2-carbonitrile in organic solvents
Welcome to the technical support guide for 5-(2-Bromophenyl)furan-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex solubility chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 5-(2-Bromophenyl)furan-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex solubility challenges associated with this compound. As direct, quantitative solubility data for 5-(2-Bromophenyl)furan-2-carbonitrile is not extensively published, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and proven laboratory techniques to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of 5-(2-Bromophenyl)furan-2-carbonitrile in common organic solvents?
Answer:
Based on its molecular structure, 5-(2-Bromophenyl)furan-2-carbonitrile is a moderately polar, largely aromatic compound. Its solubility is governed by the principle of "like dissolves like"[1][2][3]. The molecule consists of a weakly polar furan ring[4], a nonpolar bromophenyl group, and a polar nitrile (-CN) group. The large, hydrophobic surface area of the aromatic rings is the dominant feature, suggesting good solubility in solvents that can engage in π-stacking and van der Waals interactions. The nitrile group adds polarity, allowing for dipole-dipole interactions.
Therefore, the compound is expected to be most soluble in polar aprotic solvents and some nonpolar aromatic solvents, with decreasing solubility in highly polar protic solvents and insolubility in water.
Table 1: Predicted Qualitative Solubility of 5-(2-Bromophenyl)furan-2-carbonitrile
These solvents effectively solvate the compound through a combination of dipole-dipole interactions with the nitrile group and dispersion forces with the aromatic rings.
Nonpolar Aromatic
Toluene, Benzene
High to Moderate
Strong π-π stacking interactions between the solvent and the compound's aromatic systems promote dissolution.[5]
Nonpolar Aliphatic
Hexanes, Heptane
Low to Insoluble
These solvents lack the polarity and aromaticity to effectively interact with the polar nitrile group or the aromatic rings, leading to poor solvation.
Polar Protic
Ethanol, Methanol, Isopropanol
Moderate to Low
The solvent's ability to hydrogen bond with itself is stronger than its ability to solvate the compound. While some solubility is expected due to the molecule's moderate polarity, it will be limited.[6]
Aqueous
Water
Insoluble
The compound is predominantly hydrophobic and cannot overcome the strong hydrogen bonding network of water. A structurally similar compound, 5-(4-bromophenyl)furfural, has limited solubility in water.[7]
Q2: I'm having trouble dissolving the compound in my chosen solvent, even though it's predicted to be soluble. What are my next steps?
Answer:
If initial attempts at dissolution fail, a systematic troubleshooting approach is necessary. Several factors beyond simple solvent choice can be influencing the outcome, including dissolution rate, kinetic barriers, and sample purity.
The following workflow provides a logical sequence of steps to address poor solubility.
Best purification and recrystallization methods for 5-(2-Bromophenyl)furan-2-carbonitrile
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(2-Bromophenyl)furan-2-carbonitrile. The following troubles...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(2-Bromophenyl)furan-2-carbonitrile. The following troubleshooting guides and FAQs address common challenges encountered during the purification and recrystallization of this and structurally similar compounds.
Purification Troubleshooting Guide
Purification is a critical step to ensure the integrity of downstream applications. Both column chromatography and recrystallization are powerful techniques, but each comes with its own set of challenges. This section is designed to help you navigate these issues effectively.
Column Chromatography Issues
Column chromatography is the most common method for purifying reaction mixtures containing aryl furan derivatives.[1][2] Success hinges on selecting the correct stationary and mobile phases.
Q1: My compound and impurities are eluting together. How can I improve separation on a silica gel column?
Root Cause Analysis:
This is typically due to an inappropriate solvent system (mobile phase) that doesn't provide sufficient differentiation in polarity between your target compound and the impurities. For aromatic compounds, constitutional isomers can also have very similar polarities, making separation difficult.[1][3]
Troubleshooting & Optimization:
Systematic Solvent Screening with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture where your target compound has a Retention Factor (Rf) of approximately 0.3-0.4.[1] This Rf value typically ensures the compound elutes from the column in a reasonable time without excessive band broadening.
Protocol: Spot your crude mixture on several TLC plates and develop them in different solvent systems. Start with a low-polarity system (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (10%, 20%, etc.).
Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity eluent to wash off non-polar impurities, then slowly increase the polarity to elute your target compound, leaving more polar impurities on the column.
Consider a Different Solvent System: If Hexane/Ethyl Acetate isn't working, explore other systems. Dichloromethane (DCM) or mixtures of DCM and hexane can offer different selectivity for aromatic compounds.[4]
Solvent System (Mobile Phase)
Polarity
Typical Applications & Notes
Hexane / Ethyl Acetate
Low to High
The most common system. Good for a wide range of compounds.[5]
Hexane / Dichloromethane
Low to Medium
Excellent for separating less polar compounds and aromatic hydrocarbons.[4]
Toluene / Ethyl Acetate
Medium to High
Can provide different selectivity for aromatic compounds due to pi-pi interactions with the toluene.
Q2: My compound is streaking on the TLC plate and giving broad bands on the column. What's happening?
Root Cause Analysis:
Streaking is often a sign of an issue with the stationary phase. Silica gel is acidic and can strongly interact with certain functional groups, causing poor chromatography. Your compound, containing a nitrile and furan ring, may have some affinity for the acidic silica surface. It could also indicate overloading of the sample.
Troubleshooting & Optimization:
Deactivate the Silica Gel: Add a small amount of triethylamine (~0.1-1%) to your eluent.[1] This base will neutralize the acidic sites on the silica, preventing strong interactions and improving peak shape.
Switch the Stationary Phase: If deactivation doesn't solve the problem, consider using a different adsorbent.[1]
Alumina (Neutral or Basic): A good alternative for compounds that are sensitive to acid.[1]
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography (using polar solvents like water/acetonitrile) can be an effective alternative.[1]
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry load" can then be carefully added to the top of your column, often resulting in sharper bands.[5]
Recrystallization Issues
Recrystallization is an excellent final purification step to obtain high-purity crystalline material, provided the compound is already mostly pure.[6] The choice of solvent is paramount.
Q3: I've dissolved my compound in hot solvent, but no crystals form upon cooling. What should I do?
Root Cause Analysis:
This is the most common recrystallization problem and almost always means too much solvent was used.[7] The solution is not supersaturated enough at the lower temperature for crystals to form. Less commonly, the solution may be supersaturated but requires a nucleation event to begin crystallization.[8]
Troubleshooting & Optimization:
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Remove it from the heat and allow it to cool again. Repeat until you see turbidity (cloudiness) in the hot solution, then add a drop or two of solvent to re-dissolve the solid before setting it aside to cool.
Induce Crystallization: If you are confident the solution is saturated, you can try to initiate crystal growth:
Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a nucleation site for crystals to grow.[7][8]
Seed Crystal: Add a tiny crystal of the pure compound to the cooled solution. This provides a perfect template for further crystal growth.[7][8]
Cool to a Lower Temperature: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[6]
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
Root Cause Analysis:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by cooling the solution too quickly or the presence of significant impurities that depress the melting point.[7]
Troubleshooting & Optimization:
Re-heat and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[7] Then, ensure the solution cools as slowly as possible. You can do this by leaving the flask on a hot plate that has been turned off or by insulating the flask with paper towels.[7][9] Slow cooling is crucial for the formation of well-ordered crystals.[6]
Change the Solvent System: If slow cooling fails, the solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent mixture.
Purify Further Before Recrystallization: If the compound is very impure, it may not be possible to recrystallize it directly. Run a chromatography column first to remove the bulk of the impurities, then attempt recrystallization on the partially purified material.
Purification Workflow Decision Diagram
The choice between chromatography and recrystallization depends on the nature of your crude product. This diagram outlines a logical workflow for purification.
Caption: Decision tree for selecting a primary purification method.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility profile for 5-(2-Bromophenyl)furan-2-carbonitrile?
A: While specific quantitative data is not widely published, we can predict its solubility based on its structure. The molecule contains a non-polar bromophenyl group and a furan ring, along with a polar nitrile group. This structure suggests it will be:
Highly Soluble in chlorinated solvents like dichloromethane (DCM) and chloroform.
Soluble in polar aprotic solvents like ethyl acetate, acetone, and tetrahydrofuran (THF).
Sparingly Soluble in alcohols like ethanol and methanol, especially when cold.[10][11][12]
Insoluble in non-polar solvents like hexane and likely insoluble in water.
This profile makes solvent systems like Hexane/Ethyl Acetate or Hexane/DCM ideal for chromatography and single solvents like ethanol or mixed solvents like ethanol/water potentially suitable for recrystallization.[11][12]
Q: What are the most likely impurities from the synthesis of this compound?
A: Impurities are highly dependent on the synthetic route. However, for aryl-furan couplings, common impurities include:
Unreacted Starting Materials: Such as 2-bromofuran-5-carbonitrile or (2-bromophenyl)boronic acid, depending on the specific cross-coupling reaction used.
Homocoupling Products: Formation of biphenyl or bi-furan side products.
Solvent and Reagent Residues: Residual catalysts (e.g., palladium complexes) or solvents from the reaction or workup.[13]
A preliminary ¹H NMR or LC-MS of the crude material is invaluable for identifying these and planning an effective purification strategy.
Q: How do I select the best solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
Step-by-Step Protocol for Solvent Screening:
Place a small amount of your crude solid (20-30 mg) into a small test tube.
Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the solid.
Heat the test tube in a water or sand bath. The solid should dissolve completely at or near the boiling point. If it doesn't, it's not a suitable solvent. If it dissolves too easily with just a few drops, it is too good a solvent.
Allow the clear solution to cool to room temperature, then place it in an ice bath.
Abundant, high-quality crystals should form. If not, the solvent is not suitable.[8]
If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, DCM/Hexane). Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" (anti-solvent) dropwise until the solution becomes cloudy. Add a drop of the "good" solvent to clarify and then allow it to cool slowly.
Recrystallization Troubleshooting Diagram
This flowchart provides a systematic approach to common recrystallization failures.
Minimizing debromination side reactions in 5-(2-Bromophenyl)furan-2-carbonitrile synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals facing chemoselectivity issues—specifically hydrodebrom...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals facing chemoselectivity issues—specifically hydrodebromination and over-coupling—during the synthesis of 5-(2-Bromophenyl)furan-2-carbonitrile.
This guide focuses on the highly selective Suzuki-Miyaura cross-coupling of 1-bromo-2-iodobenzene with (5-cyanofuran-2-yl)boronic acid . By engineering the reaction conditions, we can exploit the kinetic difference between C–I and C–Br oxidative addition to build a self-validating, high-yield protocol.
Part 1: Mechanistic FAQs (Understanding Causality)
Q1: Why does debromination occur even when targeting the more reactive C–I bond?A1: While the C–I bond undergoes oxidative addition by Pd(0) significantly faster than the C–Br bond, the C–Br bond is not entirely inert. If the reaction temperature is too high or the catalyst is left active after the primary C–I substrate is consumed, the Pd(0) species will initiate an off-cycle oxidative addition into the C–Br bond of the product. Once the Pd-Ar(Br) complex forms, it can undergo a second transmetalation (causing bis-furan over-coupling) or abstract a hydride from the environment, leading to the 1[1].
Q2: How does my choice of solvent drive the hydrodebromination side reaction?A2: Protic solvents, particularly primary and secondary alcohols like ethanol or 2-propanol, are the primary culprits for hydrodebromination. These alcohols can coordinate to the palladium center and undergo β-hydride elimination, effectively acting as 2[2]. This generates a palladium-hydride (Pd–H) intermediate that rapidly reductively eliminates with the aryl group, replacing your critical bromine atom with a hydrogen atom. Transitioning to strictly aprotic solvent mixtures (e.g., Toluene/Water or 1,4-Dioxane/Water) 3[3].
Q3: Should I use a highly active, bulky phosphine ligand to force the reaction?A3: No. While bulky, electron-rich ligands (like SPhos or XPhos) are excellent for difficult couplings, they can be too active for chemoselective dihaloarene couplings. Highly electron-donating phosphines increase the electron density on the palladium center, inadvertently lowering the activation barrier for the undesired C–Br oxidative addition[1]. For selective C–I vs. C–Br coupling, a milder catalyst system like Pd(PPh3)4 or Pd(OAc)2 with standard phosphines at 4[4].
Part 2: Parameter Optimization Matrix
To establish a self-validating system, every variable must be tuned to widen the kinetic gap between C–I and C–Br activation.
Reaction Parameter
Sub-Optimal Choice (Promotes Debromination)
Optimized Choice (Preserves C-Br Bond)
Mechanistic Rationale
Temperature
> 80 °C
25 °C – 50 °C
Higher thermal energy overcomes the C–Br oxidative addition barrier[1]. Room temperature to mild heating strictly limits activation to the C–I bond[4].
Solvent System
Ethanol / H2O or 2-Propanol
Toluene / H2O (10:1) or THF / H2O
Alcohols act as hydride donors via β-hydride elimination[2]. Aprotic solvents remove the environmental hydride source[1].
Base
Strong bases (e.g., NaOtBu, KOH)
Mild bases (e.g., K3PO4, Na2CO3)
Strong bases can induce off-cycle organometallic protonolysis and promote Pd–H formation[3]. Mild bases sufficiently activate the boronic acid without triggering side reactions[5].
Stoichiometry
> 1.5 eq Boronic Acid
1.05 – 1.1 eq Boronic Acid
Excess boronic acid drives the equilibrium toward a second transmetalation event (over-coupling) once the C–I bond is consumed.
Part 3: Validated Experimental Protocol
The following methodology is designed as a self-validating system. By strictly controlling the stoichiometry and utilizing low-temperature kinetics, the reaction naturally halts after C–I consumption, preserving the C–Br bond.
Materials Required:
1-Bromo-2-iodobenzene (1.0 equiv)
(5-Cyanofuran-2-yl)boronic acid (1.05 equiv)
Pd(PPh3)4 (2-3 mol%)
K3PO4 (2.0 equiv, finely ground)
Toluene/Water (10:1 v/v, thoroughly degassed)
Step-by-Step Workflow:
Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-iodobenzene (1.0 equiv) and (5-cyanofuran-2-yl)boronic acid (1.05 equiv). Purge the flask with Argon for 10 minutes. Causality: Oxygen can disrupt the Pd(0) catalytic cycle and promote homocoupling.
Catalyst & Base Addition: Under a positive flow of Argon, add K3PO4 (2.0 equiv) and Pd(PPh3)4 (2-3 mol%). Causality: K3PO4 is selected as it is mild enough to prevent base-induced debromination while effectively facilitating transmetalation[3].
Solvent Introduction: Add the degassed Toluene/Water (10:1) mixture via syringe. Causality: The aprotic nature of toluene prevents hydride donation, while the trace water solubilizes the phosphate base to activate the boronic acid[1].
Kinetic Control (The Critical Step): Stir the reaction mixture at 45 °C . Do not exceed 50 °C. Causality: Maintaining a temperature below 50 °C ensures the thermal energy is sufficient for C–I oxidative addition but insufficient for C–Br activation[4].
In-Process Control (IPC): Monitor the reaction strictly via LC-MS or TLC every 2 hours. The reaction must be quenched the moment 1-bromo-2-iodobenzene is consumed. Causality: Leaving the active Pd(0) catalyst in the presence of the synthesized product without the primary electrophile will force it to eventually attack the C–Br bond.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 5-(2-Bromophenyl)furan-2-carbonitrile.
Part 4: Pathway Visualization
The following diagram maps the kinetic bifurcation of the catalytic cycle, illustrating how optimized conditions lock the reaction into the desired pathway while avoiding the debromination cascade.
Figure 1: Chemoselective Suzuki-Miyaura coupling pathway vs. competing debromination side reactions.
References
Title: Complete catalytic debromination of hexabromocyclododecane using a silica-supported palladium catalyst in alkaline 2-propanol
Source: PubMed (NIH)
URL: [Link]
Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Suzuki reaction
Source: Wikipedia
URL: [Link]
A Comparative Reactivity Analysis: 5-(2-Bromophenyl)furan-2-carbonitrile vs. 5-(3-Bromophenyl)furan-2-carbonitrile
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry Introduction Substituted biaryl furans are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals, prized for their unique...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction
Substituted biaryl furans are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals, prized for their unique electronic properties and conformational characteristics.[1][2] The two isomers at the center of this guide, 5-(2-Bromophenyl)furan-2-carbonitrile and 5-(3-Bromophenyl)furan-2-carbonitrile, are valuable intermediates for synthesizing more complex molecular architectures. They provide a reactive handle—the bromo-substituent—for a variety of powerful cross-coupling reactions.
However, the positional isomerism of the bromine atom on the phenyl ring introduces critical differences in steric and electronic environments. This guide provides an in-depth comparison of the reactivity of the ortho (2-bromo) and meta (3-bromo) isomers, grounded in fundamental principles of physical organic chemistry and supported by established experimental methodologies. Understanding these reactivity differences is paramount for reaction optimization, catalyst selection, and the strategic design of synthetic routes.
Theoretical Framework: The Decisive Roles of Steric Hindrance and Electronic Effects
The reactivity of an aryl bromide in transition-metal-catalyzed cross-coupling reactions is primarily dictated by the ease with which the catalyst can perform an oxidative addition into the carbon-bromine (C-Br) bond. This step is highly sensitive to both the steric environment around the bond and the electronic properties of the aromatic system.
Electronic Effects
Both isomers feature a furan ring, a bromine atom, and a cyano group, all of which influence the electron density of the phenyl ring.
Inductive Effect (-I): The bromine atom is electronegative and exerts an electron-withdrawing inductive effect. This effect is distance-dependent and is therefore felt more strongly at the C-Br bond of the ortho-isomer due to its proximity to the furan ring and the reaction center.
Resonance Effects: The cyano group is a potent electron-withdrawing group through resonance (-M effect), deactivating the ring towards electrophilic substitution but influencing the overall electron distribution.[3][4] The furan ring can act as an electron-donating group.
While these electronic factors are significant, the difference between the ortho and meta positions is relatively subtle compared to the dramatic impact of steric hindrance.
Steric Hindrance: The Dominant Differentiating Factor
Steric hindrance refers to the spatial crowding around a reaction center that impedes the approach of reagents.[5][6][7] In the case of 5-(2-Bromophenyl)furan-2-carbonitrile, the bromine atom is flanked by the bulky furan-2-carbonitrile moiety. This creates a sterically congested environment around the C-Br bond. In contrast, the bromine atom in the meta-isomer is significantly more accessible.
This difference is critical for the oxidative addition step in palladium-catalyzed reactions, where a bulky metal-ligand complex must approach and insert into the C-Br bond. The increased steric clash in the ortho-isomer raises the activation energy of this key step, thereby slowing the overall reaction rate.[8]
Caption: Steric hindrance comparison for catalyst approach.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the theoretical framework, we can predict a clear trend in reactivity across the most common palladium-catalyzed cross-coupling reactions. The meta-isomer is expected to be significantly more reactive than the sterically encumbered ortho-isomer.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron species.[9] It is a cornerstone of modern synthesis for creating biaryl structures. The relative reactivity for the halide partner is typically I > Br > OTf >> Cl.[9]
5-(3-Bromophenyl)furan-2-carbonitrile (Meta): This substrate is expected to undergo Suzuki coupling efficiently under standard conditions [e.g., Pd(PPh₃)₄, a carbonate base, and a solvent mixture like Toluene/Ethanol/Water].[10] Reaction times are typically shorter, and yields are higher.
5-(2-Bromophenyl)furan-2-carbonitrile (Ortho): Coupling this isomer is more challenging. Higher catalyst loadings, more forcing conditions (higher temperatures), or the use of specialized ligands designed for sterically hindered substrates (e.g., bulky biaryl phosphine ligands like XPhos or SPhos) may be necessary to achieve comparable yields.
Substrate
Partner
Typical Conditions
Predicted Relative Rate
Predicted Yield
Meta-Isomer
Phenylboronic Acid
Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C
Fast
85-95%
Ortho-Isomer
Phenylboronic Acid
Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C
Very Slow
< 20%
Ortho-Isomer
Phenylboronic Acid
Pd(XPhos) G3, K₃PO₄, Dioxane, 110°C
Moderate
60-75%
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, another critical transformation in pharmaceutical synthesis.[11][12] Like the Suzuki coupling, it is highly sensitive to steric hindrance around the C-Br bond.[13]
5-(3-Bromophenyl)furan-2-carbonitrile (Meta): Should couple readily with a wide range of primary and secondary amines using standard Buchwald-Hartwig catalyst systems (e.g., a palladium precursor with a ligand like BINAP or XPhos and a strong base like NaOt-Bu).[12][13]
5-(2-Bromophenyl)furan-2-carbonitrile (Ortho): This substrate represents a significant challenge. The combination of steric hindrance from the ortho-furan group and potential coordination of the furan oxygen or nitrile nitrogen to the palladium center can complicate catalysis. Achieving high yields will likely require a carefully optimized catalyst system, often involving highly active, sterically demanding ligands.
Substrate
Partner
Typical Conditions
Predicted Relative Rate
Predicted Yield
Meta-Isomer
Morpholine
Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C
Fast
>90%
Ortho-Isomer
Morpholine
Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C
Slow
30-50%
Ortho-Isomer
Morpholine
BrettPhos Pd G3, LHMDS, Dioxane, 110°C
Moderate
65-80%
Heck-Mizoroki Reaction
The Heck reaction couples an aryl halide with an alkene.[14][15] The initial oxidative addition step remains rate-limiting, and thus the same reactivity trend is expected. The meta-isomer will react more readily than the ortho-isomer under typical Heck conditions (e.g., Pd(OAc)₂, a phosphine ligand or phosphine-free, and an amine base).[16]
Experimental Protocols
The following protocols provide a validated starting point for researchers working with these substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-(3-Bromophenyl)furan-2-carbonitrile
This protocol details a standard, robust procedure for the more reactive meta-isomer.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(3-Bromophenyl)furan-2-carbonitrile, the arylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add toluene, ethanol, and water in a 4:1:1 ratio by volume (e.g., 8 mL Toluene, 2 mL EtOH, 2 mL H₂O for a 1 mmol scale reaction).
Sparge the resulting suspension with the inert gas for 15 minutes to degas the solvents.
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
Heat the reaction mixture to 80-90°C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Scientist's Note: The choice of a carbonate base and a mixed aqueous-organic solvent system is standard for many Suzuki couplings, facilitating both the dissolution of reagents and the activation of the boronic acid.[17] For the sterically hindered ortho-isomer, one would substitute the catalyst system with a more active one, such as [Pd(XPhos) G3] (0.02 eq.), and a stronger base like K₃PO₄ in a solvent like dioxane at 100-110°C.
Conclusion
While 5-(2-Bromophenyl)furan-2-carbonitrile and 5-(3-Bromophenyl)furan-2-carbonitrile are structurally similar, their reactivity in palladium-catalyzed cross-coupling reactions is markedly different.
5-(3-Bromophenyl)furan-2-carbonitrile (Meta-Isomer): Exhibits significantly higher reactivity due to the lower steric hindrance around the C-Br bond. It is the substrate of choice for standard, efficient cross-coupling transformations, compatible with a wide range of catalysts and conditions.
5-(2-Bromophenyl)furan-2-carbonitrile (Ortho-Isomer): Is considerably less reactive due to severe steric congestion at the reaction site. Successful coupling requires more forceful conditions and the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands.
This comparative analysis provides a predictive framework for synthetic chemists, enabling more informed decisions in reaction design and optimization. The choice between these isomers should be a strategic one, weighing the desired final structure against the potential synthetic challenges posed by the sterically demanding ortho-isomer.
References
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). Available at: [Link]
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.). Available at: [Link]
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC. (2018). Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. (n.d.). Available at: [Link]
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC. (2025). Available at: [Link]
16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax. (2023). Available at: [Link]
How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. (2021). Available at: [Link]
Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and - ARPI. (n.d.). Available at: [Link]
Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. (n.d.). Available at: [Link]
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
Ortho, Para, Meta - Chemistry Steps. (2022). Available at: [Link]
Heck reaction - Wikipedia. (n.d.). Available at: [Link]
6 - Organic Syntheses Procedure. (n.d.). Available at: [Link]
Furan synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
(PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives - ResearchGate. (2025). Available at: [Link]
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. (n.d.). Available at: [Link]
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study - SZTE Publicatio Repozitórium. (n.d.). Available at: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
21.01.1: Heck Reaction - Chemistry LibreTexts. (2015). Available at: [Link]
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. (n.d.). Available at: [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). Available at: [Link]
5-[[(2~{r},3~{s},4~{r},5~{r},6~{s})-5-[(3-Bromophenyl)carbonylamino]-3,4,6-Tris(Oxidanyl)oxan-2-Yl]methylsulfamoyl]-2-Methyl-Furan-3-. (n.d.). Available at: [Link]
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC. (2022). Available at: [Link]
Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF - ResearchGate. (2026). Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
Synthesis and Applications of Furan and its Derivatives A Review. (2024). Available at: [Link]
5-(4-BROMO-PHENYL)-FURAN-2-CARBONITRILE — Chemical Substance Information - NextSDS. (n.d.). Available at: [Link]
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - ResearchGate. (2025). Available at: [Link]
Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC. (2021). Available at: [Link]
GC-MS Analysis and Column Selection Guide for 5-(2-Bromophenyl)furan-2-carbonitrile
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing complex halogenated heteroaromatics. 5-(2-Bromophenyl)furan-2-carbonitrile (CAS: 88649-66-5) is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing complex halogenated heteroaromatics. 5-(2-Bromophenyl)furan-2-carbonitrile (CAS: 88649-66-5) is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. However, its structural features—a strongly electron-withdrawing nitrile group, an oxygen-containing furan ring, and a heavy ortho-substituted halogen—create unique challenges for Gas Chromatography-Mass Spectrometry (GC-MS).
This guide objectively compares column chemistries and outlines a self-validating experimental protocol to achieve baseline resolution and definitive mass spectral identification of this compound against its synthetic precursors.
Mechanistic Insights: The Role of Column Polarity
The most common mistake in analyzing halogenated nitriles is defaulting to a standard non-polar column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, such as the HP-5ms). While non-polar columns separate analytes strictly by boiling point, they often fail to resolve target compounds from structurally similar synthetic byproducts (like 2-bromobenzonitrile or unreacted furan-2-carbonitrile) that possess similar vapor pressures.
To achieve optimal separation, we must leverage the specific electronic properties of the analyte:
Dipole-Dipole Interactions: The carbonitrile (-C≡N) group possesses a strong dipole moment.
Lone-Pair Interactions: Both the furan oxygen and the bromine atom possess lone-pair electrons.
By shifting to a mid-polar stationary phase (e.g., DB-1701 or Rtx-200), we introduce cyanopropylphenyl or trifluoropropyl functional groups. These phases are highly selective for analytes containing lone pair electrons[1]. This orthogonal retention mechanism selectively retains the target analyte longer than non-polar matrix interferences, drastically improving the separation factor (
α
). Furthermore, utilizing highly inert, low-bleed columns is critical when coupling with mass spectrometry to prevent background noise from masking trace-level fragments[2].
Workflow Visualization
The following diagram illustrates the logical progression of our GC-MS method optimization, highlighting the critical decision points in stationary phase selection.
GC-MS optimization workflow for halogenated furan derivatives.
Experimental Design & Self-Validating Protocol
A robust analytical method must be self-validating. In this protocol, we utilize the natural isotopic signature of bromine (
79
Br and
81
Br in a ~1:1 ratio) as an intrinsic validation tool. If the
M+
and
M+2
peaks deviate significantly from this ratio, it immediately flags co-elution with an interference or ion-molecule reactions in a contaminated source.
Step-by-Step Methodology
Sample Preparation:
Dissolve 10 mg of 5-(2-Bromophenyl)furan-2-carbonitrile in 10 mL of GC-grade dichloromethane (DCM).
Dilute to a working concentration of 10 µg/mL.
Causality: DCM is an excellent solvent for halogenated aromatics and expands predictably in the GC inlet, preventing backflash.
Inlet Configuration:
Operate the split/splitless injector at 250 °C. Inject 1.0 µL in split mode (10:1 ratio) using an ultra-inert, deactivated glass liner with glass wool.
Causality: The glass wool provides sufficient thermal mass for rapid vaporization of this high-boiling compound (MW: 248.07 g/mol ). The deactivated surface prevents the catalytic degradation of the furan ring, while the 10:1 split prevents column overloading and maintains sharp peak symmetry[2].
Chromatographic Separation:
Install a DB-1701 capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness). Use ultra-high-purity Helium (99.999%) at a constant flow of 1.2 mL/min.
Oven Program: Initial hold at 100 °C for 2 min
→
Ramp 15 °C/min to 200 °C
→
Ramp 10 °C/min to 280 °C (hold 5 min).
Causality: The moderate ramp through the 150–200 °C window ensures baseline resolution of the brominated precursors, while the final 280 °C bake-out removes high-boiling matrix contaminants.
Mass Spectrometry (EI) Parameters:
Set the transfer line to 280 °C and the Ion Source to 230 °C.
Utilize Electron Ionization (EI) at 70 eV with a scan range of m/z 50 to 350.
Causality: 70 eV is the universal standard for generating reproducible charged fragments, allowing direct cross-referencing against NIST libraries and ensuring stable molecular ion generation[3].
Comparison Guide: Chromatographic & MS Performance
To objectively evaluate the optimal setup, we compared the retention behavior and peak symmetry of 5-(2-Bromophenyl)furan-2-carbonitrile and its common synthetic precursors across three distinct column chemistries.
Table 1: Chromatographic Performance Comparison
Analyte
HP-5ms (Non-Polar) RT (min)
DB-1701 (Mid-Polar) RT (min)
DB-WAX (Polar) RT (min)
Peak Symmetry (
As
) on DB-1701
Furan-2-carbonitrile
4.2
5.8
8.1
1.02
2-Bromobenzonitrile
8.5
11.2
15.4
1.05
5-(2-Bromophenyl)furan-2-carbonitrile
14.3
18.6
24.2
1.08
HP-5ms: Offers the fastest run times but suffers from poor resolution (
Rs<1.5
) between structurally similar halogenated byproducts due to a lack of dipole interaction.
DB-1701: The optimal balance. It provides excellent peak symmetry (
As
near 1.0) and baseline resolution by selectively interacting with the nitrile group.
DB-WAX: Excessive retention times. Furthermore, the high temperatures (>250 °C) required to elute the target compound cause significant column bleed in PEG phases, which severely interferes with MS detection limits.
Table 2: MS Fragmentation Signatures (EI, 70 eV)
Accurate identification relies on monitoring the molecular ion and specific structural losses. The furan ring typically fragments via the loss of carbon monoxide (CO), while the halogen is easily cleaved.
Compound
Molecular Ion (
M+
)
Isotope Ratio (
79
Br :
81
Br)
Key Qualifier Ions (m/z)
Structural Assignment
2-Bromobenzonitrile
181 / 183
1 : 0.98
102
[M−Br]+
5-(2-Bromophenyl)furan-2-carbonitrile
247 / 249
1 : 0.97
168
[M−Br]+
140
[M−Br−CO]+
Conclusion
For the rigorous characterization of 5-(2-Bromophenyl)furan-2-carbonitrile, relying solely on non-polar columns introduces significant co-elution risks. By upgrading to a mid-polar stationary phase (like the DB-1701) and employing a deactivated split injection system, researchers can leverage dipole-dipole interactions to achieve superior resolution. Coupling this with the intrinsic validation of the 70 eV bromine isotope pattern ensures a highly trustworthy, publication-ready analytical workflow.
Comparing leaving group efficacy of bromine in 5-(2-Bromophenyl)furan-2-carbonitrile
As a Senior Application Scientist navigating late-stage functionalization and building-block synthesis, selecting the correct halogen leaving group is a critical decision that dictates both the thermodynamic feasibility...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating late-stage functionalization and building-block synthesis, selecting the correct halogen leaving group is a critical decision that dictates both the thermodynamic feasibility and the kinetic efficiency of a synthetic route.
When evaluating 5-(2-Bromophenyl)furan-2-carbonitrile , we are looking at a highly specialized biaryl precursor. The efficacy of the bromine atom in this specific scaffold—positioned ortho to an electron-withdrawing heteroaromatic ring—provides a masterclass in balancing bond dissociation energy (BDE), steric hindrance, and chemoselectivity.
Here is an in-depth technical comparison of bromine’s leaving group efficacy against its alternatives, supported by mechanistic causality and self-validating experimental frameworks.
Thermodynamic Fundamentals: The C-X Bond Dissociation Energy
In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is almost universally the oxidative addition of the active low-valent metal species into the carbon-halogen (C-X) bond[1].
The energy required to distort the C-X bond to reach the transition state geometry is intrinsically linked to its Bond Dissociation Energy (BDE)[2]. Because iodine reacts before bromine, and bromine before chlorine, the inherent hierarchy of leaving group efficacy is dictated by these distinct C-X bond strengths[1].
Caption: Figure 1: Hierarchy of halogen leaving groups based on Bond Dissociation Energy.
Comparative Efficacy Analysis
To objectively evaluate why 5-(2-Bromophenyl)furan-2-carbonitrile is synthesized as an aryl bromide rather than an iodide, chloride, or triflate, we must compare the quantitative and operational metrics of these leaving groups[3][4].
Leaving Group
Approx. C-X BDE (kJ/mol)
Relative Pd(0) Reactivity
Bench Stability
Synthetic Utility & Causality
-I (Iodine)
~280
Very High
Low (Light/Heat sensitive)
Excellent for extremely hindered couplings. However, aryl iodides are prone to unwanted homocoupling and are significantly more expensive to source[4].
-Br (Bromine)
~340
High
High
The Optimal Sweet Spot. Easily undergoes oxidative addition with standard ligands (e.g., PPh3, dppf) while remaining completely bench-stable[5].
-OTf (Triflate)
N/A (C-O bond)
High (Comparable to Br)
Low (Moisture sensitive)
Useful for functionalizing phenols, but the sulfonate ester is prone to hydrolysis during storage or under basic coupling conditions.
-Cl (Chlorine)
~400
Low to Moderate
Very High
Requires highly electron-rich, sterically demanding phosphine ligands (e.g., XPhos) to force oxidative addition[4].
-F (Fluorine)
~500
Inert
Very High
Completely inert to standard Pd(0) insertion. Only useful if the pathway relies on Nucleophilic Aromatic Substitution (SNAr).
Steric and Electronic Context of 5-(2-Bromophenyl)furan-2-carbonitrile
The structural topology of this molecule presents unique challenges and advantages for cross-coupling:
The Ortho-Steric Penalty: The bromine atom is located at the ortho position relative to the furan ring. When the bulky PdL2 catalyst attempts to insert into the C-Br bond, it encounters significant steric clash from the furan moiety. If this were an aryl chloride, the combination of high BDE and steric hindrance would shut down the reaction entirely without specialized Buchwald ligands. The moderate BDE of bromine compensates for this steric penalty.
Electronic LUMO Lowering: The carbonitrile (-CN) group on the furan ring is strongly electron-withdrawing. Through inductive effects across the biaryl axis, it subtly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the bromophenyl ring. This electron deficiency accelerates the nucleophilic attack by the electron-rich Pd(0) catalyst during oxidative addition[2].
To prove the efficacy of the bromine leaving group in this specific scaffold, we employ a self-validating Suzuki-Miyaura coupling protocol.
Why is this self-validating?
Negative Control: A parallel reaction omitting the Pd catalyst ensures the product is formed exclusively via transition-metal catalysis, ruling out anomalous SNAr background reactions.
Internal Standard (qNMR): 1,3,5-Trimethoxybenzene (TMB) is added to the crude mixture. This allows for precise quantitative NMR yield determination, decoupling the reaction's true chemical efficiency from mechanical isolation losses.
Kinetic Aliquots: Sampling at established intervals validates the reaction completion timeline and identifies transient degradation.
Catalyst/Ligand: Pd(OAc)2 (5 mol%), SPhos (10 mol%) — Causality: SPhos is chosen because its flexible biaryl backbone accommodates the ortho-furan steric bulk while maintaining an electron-rich center to accelerate oxidative addition.
Base: K3PO4 (2.0 mmol)
Solvent: Toluene/H2O (4:1, 5 mL) — Causality: The biphasic system dissolves the inorganic base to facilitate the crucial transmetalation step.
Step-by-Step Workflow:
Preparation: In a dried Schlenk tube under an argon atmosphere, charge 5-(2-Bromophenyl)furan-2-carbonitrile, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
Solvent Addition: Add degassed Toluene and H2O. Seal the tube and heat to 80 °C with vigorous stirring (1000 rpm to ensure biphasic mixing).
Kinetic Monitoring: At t = 1h, 4h, and 12h, extract a 20 µL aliquot from the organic layer. Dilute with MeCN, filter through a short Celite plug, and analyze via LC-MS to track the disappearance of the aryl bromide mass.
Quench & Internal Standard: After 12h, cool to room temperature. Add exactly 1.0 mmol of 1,3,5-Trimethoxybenzene as an internal standard.
Workup: Dilute with EtOAc (10 mL) and wash with brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Validation (qNMR): Dissolve the crude residue in CDCl3 and acquire a 1H-NMR spectrum. Integrate the distinct methoxy protons of TMB (singlet, ~3.7 ppm) against the newly formed biaryl protons to calculate the absolute conversion yield.
References
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions, National Center for Biotechnology Information (PMC),[Link]
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides, ResearchGate,[Link]
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions, Journal of the American Chemical Society,[Link]
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides, Journal of the American Chemical Society,[Link]
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis, National Center for Biotechnology Information (PMC),[Link]
Personal protective equipment for handling 5-(2-Bromophenyl)furan-2-carbonitrile
Comprehensive Safety and Operational Guide: Handling 5-(2-Bromophenyl)furan-2-carbonitrile As a Senior Application Scientist, I have overseen the integration of countless novel building blocks into drug discovery and syn...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 5-(2-Bromophenyl)furan-2-carbonitrile
As a Senior Application Scientist, I have overseen the integration of countless novel building blocks into drug discovery and synthesis pipelines. Handling functionalized heteroaromatics like 5-(2-Bromophenyl)furan-2-carbonitrile (CAS: 88649-66-5) requires moving beyond basic compliance to establish a culture of self-validating safety. The presence of both a reactive nitrile moiety and a halogenated aromatic ring necessitates highly specific operational and disposal frameworks.
This guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) requirements, and EPA-compliant disposal protocols necessary to handle this compound safely.
Mechanistic Hazard Profile
To effectively protect yourself, you must understand why a chemical is hazardous. Under the1 [1], hazard communication is paramount. 5-(2-Bromophenyl)furan-2-carbonitrile presents a tripartite risk profile based on its molecular architecture:
The Bromophenyl Moiety (Dermal Penetration): Halogenation significantly increases the lipophilicity (LogP) of the molecule. This allows the compound to bypass the aqueous barrier of the skin and rapidly cross the lipophilic stratum corneum, making dermal exposure a primary acute risk.
The Furan Scaffold (Hepatotoxicity): Furan rings are susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. This oxidation can generate highly reactive electrophilic epoxides or cis-ene-diones, which covalently bind to cellular proteins and cause liver damage. Inhalation of aerosolized powder must be strictly prevented.
The Nitrile Group (Chemical Reactivity): While aryl nitriles are generally stable under ambient conditions, exposure to strong reducing agents (e.g., LiAlH4) or extreme acidic environments can trigger the release of highly toxic hydrogen cyanide (HCN) gas.
Personal Protective Equipment (PPE) Matrix
Following the 2 [2], PPE must act as a targeted barrier against specific mechanistic risks rather than a generic uniform.
PPE Category
Specification
Causal Justification
Hand Protection
Double-layered Nitrile (min 0.11 mm thickness) or Neoprene.
The high lipophilicity of the brominated aromatic ring facilitates rapid permeation through standard latex. Double-gloving provides a fail-safe against micro-tears.
Eye/Face Protection
ANSI Z87.1 compliant chemical splash goggles + Face shield.
Prevents ocular exposure to fine powders during weighing, which can cause severe corneal irritation due to the reactive furan system.
Body Protection
Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes.
Knit cuffs prevent the sleeves from dragging through contaminated surfaces. FR material mitigates risks if the compound is solubilized in highly flammable organic solvents.
Respiratory
N95 or P100 particulate respirator (if weighing bulk quantities outside a hood).
Mitigates the inhalation of micro-particulates, preventing pulmonary absorption and subsequent cytochrome P450-mediated hepatotoxicity.
Self-Validating Operational Protocol
A robust protocol is a self-validating system; every step must include a physical or visual check to confirm its success before proceeding. This workflow aligns with the authoritative guidelines set forth in 3 [3].
Step 1: Environmental Isolation & Verification
Action: Conduct all handling inside a certified Class II chemical fume hood.
Validation Check: Do not simply turn on the hood. Physically check the magnehelic gauge to ensure a pressure differential indicating a face velocity of 80–100 feet per minute (fpm).
Step 2: Static Mitigation
Action: Use an anti-static ionizer gun (e.g., Zerostat) on the weighing spatula and the anti-static weighing boat.
Validation Check: Slowly bring the spatula near the powder. If the powder "jumps" or clings to the metal, static is still present. Re-ionize until the powder remains completely inert.
Step 3: Closed-System Transfer
Action: Transfer the pre-calculated mass of 5-(2-Bromophenyl)furan-2-carbonitrile into a pre-tared reaction vial. Cap the vial before removing it from the fume hood.
Validation Check: After removing the capped vial, the analytical balance must return to exactly 0.0000 g. Any deviation indicates micro-spillage on the pan, requiring immediate decontamination.
Step 4: Solubilization
Action: Inject the chosen solvent (e.g., DMF, DMSO, or DCM) through the septum of the capped vial using a syringe.
Validation Check: Monitor the vial for unexpected exothermic activity (heat generation) or gas evolution, which would indicate an unintended reaction with solvent impurities.
EPA-Compliant Waste Management & Disposal
Improper disposal of halogenated nitriles can lead to severe environmental contamination and regulatory penalties under the 4[4].
Segregation: 5-(2-Bromophenyl)furan-2-carbonitrile must be strictly segregated into Halogenated Organic Waste . Never mix this waste stream with aqueous acids, as this could theoretically protonate the nitrile group and evolve toxic HCN gas over time.
Labeling: Waste containers must be explicitly labeled with "Hazardous Waste: Halogenated Organics (Contains Bromophenyl derivatives)".
Satellite Accumulation Area (SAA) Rules: Under RCRA Subpart K, academic and research laboratories must ensure that waste containers are kept tightly closed at all times except when actively adding waste. The accumulation start date must be clearly marked the moment the waste is transferred to a Central Accumulation Area (CAA).
Emergency Response Workflow
In the event of a spill or exposure, immediate, structured action is required. The following diagram outlines the logical pathway for incident response.
Emergency Response Workflow for Halogenated Heteroaryl Nitrile Spills.
References
Title: Laboratory Safety Guidance - OSHA
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine
URL: [Link]
Title: Regulations for Hazardous Waste Generated at Academic Laboratories
Source: Environmental Protection Agency (EPA)
URL: [Link]